N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide
Overview
Description
N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the benzamide structure, along with a hydroxyl group at the second position and a methyl group at the fifth position of the benzene ring. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-methylbenzoic acid with cyclopropylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 2-hydroxy-5-methylbenzaldehyde.
Reduction: N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzylamine.
Substitution: 2-hydroxy-5-methyl-3-nitrobenzamide.
Scientific Research Applications
N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide can be compared with other benzamide derivatives, such as:
N-(cyclopropylmethyl)-2-hydroxybenzamide: Lacks the methyl group at the fifth position, which may affect its biological activity and chemical reactivity.
N-(cyclopropylmethyl)-5-methylbenzamide: Lacks the hydroxyl group at the second position, which may influence its solubility and binding properties.
N-(cyclopropylmethyl)-2-hydroxy-5-chlorobenzamide: Contains a chlorine atom instead of a methyl group, potentially altering its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-2-5-11(14)10(6-8)12(15)13-7-9-3-4-9/h2,5-6,9,14H,3-4,7H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUJYRMSKUIMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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